![molecular formula C20H26N2O4S2 B2974901 N-cyclohexyl-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide CAS No. 1251675-65-6](/img/structure/B2974901.png)
N-cyclohexyl-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide
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Description
N-cyclohexyl-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiophene family and has a unique chemical structure that makes it a promising candidate for research.
Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as N-cyclohexyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, have been studied for their potential anticancer properties. These compounds can interact with various biological targets and may inhibit the growth of cancer cells. The specific interactions and mechanisms of action are subjects of ongoing research, with the aim to develop new therapeutic agents .
Anti-Inflammatory Applications
The anti-inflammatory potential of thiophene derivatives makes them candidates for the treatment of inflammatory diseases. By modulating inflammatory pathways, these compounds could provide relief from symptoms and possibly halt disease progression. This application is particularly relevant in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules are prominent in the advancement of organic semiconductors. Their unique electronic properties allow them to be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This application is crucial for developing flexible, lightweight, and cost-effective electronic devices .
Antimicrobial Activity
Thiophene derivatives exhibit antimicrobial properties, which are valuable in the fight against bacterial and fungal infections. Research into these compounds could lead to the development of new antimicrobial agents that are effective against drug-resistant strains of microbes .
Corrosion Inhibition
The industrial application of thiophene derivatives includes their use as corrosion inhibitors. These compounds can form protective layers on metal surfaces, preventing or slowing down the corrosion process. This is particularly useful in extending the life of metal structures and components in various industries .
Anesthetic Use in Dentistry
Some thiophene derivatives are used as voltage-gated sodium channel blockers and have applications in dentistry as local anesthetics. For example, articaine, a thiophene derivative, is used in Europe for dental procedures, providing effective pain management .
properties
IUPAC Name |
N-cyclohexyl-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-3-26-17-11-9-16(10-12-17)22(2)28(24,25)18-13-14-27-19(18)20(23)21-15-7-5-4-6-8-15/h9-15H,3-8H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQPXDKWZJIORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide |
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